molecular formula C6H12O6 B1449633 D-[4,5,6-13C3]glucose CAS No. 478529-47-4

D-[4,5,6-13C3]glucose

Cat. No. B1449633
M. Wt: 183.13 g/mol
InChI Key: WQZGKKKJIJFFOK-UGEGYHQVSA-N
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Description

D-glucose is a simple sugar (monosaccharide) generated during photosynthesis in plants and produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms . Its aldohexose stereoisomer, D-glucose, is the most commonly occurring isomer of glucose in nature .


Synthesis Analysis

The synthesis of D-glucose involves various processes, including the isomerization of D-glucose into D-fructose using a base catalyst, aqueous NaOH .


Molecular Structure Analysis

D-Glucose-4,5,6-13C3 has an empirical formula of 13C3C3H12O6 and a molecular weight of 183.13 . It is a six-carbon sugar with a terminal aldehyde group .


Chemical Reactions Analysis

D-glucose undergoes various chemical reactions. For instance, it can isomerize into D-fructose using a base catalyst, aqueous NaOH . It also participates in glycolysis, a series of metabolism reactions that generate energy molecules ATP and NADH .


Physical And Chemical Properties Analysis

D-Glucose-4,5,6-13C3 is a solid with a melting point of 150-152 °C (lit.) .

Scientific Research Applications

Imaging Brain Deoxyglucose Uptake and Metabolism

D-[4,5,6-13C3]glucose, as a labeled compound, plays a crucial role in imaging techniques to infer glucose uptake and metabolism in the brain. For instance, the utilization of chemical exchange saturation transfer (CEST) MRI allows for indirect detection of 2-deoxy-D-glucose (2DG) and its phosphorylated form, 2DG6P, in 1H MRI without the need for isotopic labeling of molecules. This method, demonstrating changes in the CEST signal correlated with 2DG concentration and unaffected by cerebral or plasma pH, offers a novel approach to image deoxyglucose/glucose uptake and metabolism in vivo, enhancing our understanding of cerebral metabolism and its alterations in various conditions (Nasrallah et al., 2013).

Pyrolysis of d-glucose

Research involving the pyrolysis of d-glucose, utilizing 13C labeling, provides significant insights into the mechanisms of pyrolysis product formation, including C3 and C4 carbonyl compounds and cyclopentenedione isomers. This study highlights the role of cyclic Grob fragmentation and tandem alkaline pinacol rearrangement/retro-aldol fragmentation mechanisms in breaking the six-carbon chain of d-glucose to form pyrolysis products. Such investigations shed light on the thermal degradation processes of carbohydrates and their potential applications in biofuel production and chemical synthesis (Paine et al., 2008).

Measuring Glucose Metabolism in vivo

The use of hyperpolarized 13C magnetic resonance spectroscopy (MRS) exemplifies another application, allowing the in vivo measurement of cerebral glucose metabolism with sub-second time resolution. This technique, observing dynamic 13C-labeling of metabolic products from 13C-glucose, offers a direct, non-invasive method to study glycolysis in the healthy brain. It represents a significant advancement in monitoring and understanding brain metabolism, potentially impacting the diagnosis and treatment of neurological disorders (Mishkovsky et al., 2017).

Safety And Hazards

When handling D-glucose, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Continuous glucose monitoring is an emerging technology that provides a continuous measure of interstitial glucose levels . The development of carbohydrate-containing drugs is another potential direction, with a focus on pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UGEGYHQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[4,5,6-13C3]glucose

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